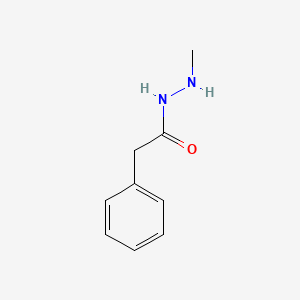
N'-methyl-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methyl-2-phenylacetohydrazide is an organic compound with the molecular formula C9H12N2O It is a derivative of phenylacetohydrazide, where a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-methyl-2-phenylacetohydrazide can be synthesized through the reaction of phenylacetohydrazide with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of N’-methyl-2-phenylacetohydrazide.
Industrial Production Methods
Industrial production of N’-methyl-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-methyl-2-phenylacetohydrazone, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
N’-methyl-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-methyl-2-phenylacetohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N’-ethyl-N’-phenylacetohydrazide
- N’-benzyl-N’-phenylacetohydrazide
- N’-isopentyl-N’-phenylacetohydrazide
Uniqueness
N’-methyl-2-phenylacetohydrazide is unique due to its specific methyl substitution, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
1199-86-6 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-methyl-2-phenylacetohydrazide |
InChI |
InChI=1S/C9H12N2O/c1-10-11-9(12)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
InChI Key |
WTVKVKVPTUAAMU-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



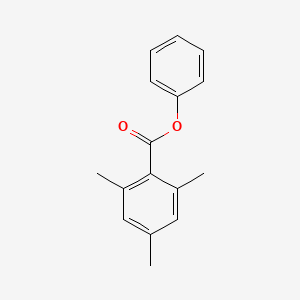
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
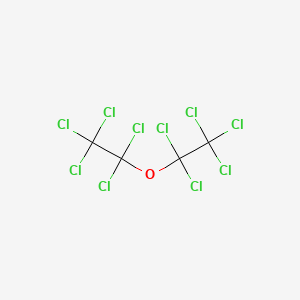
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)

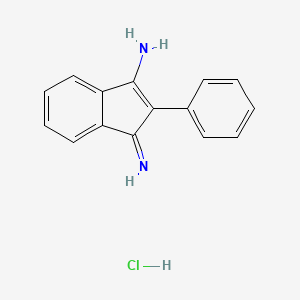

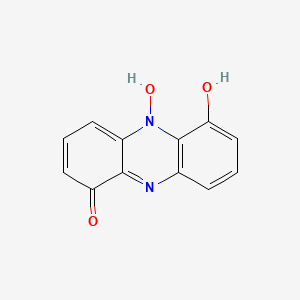
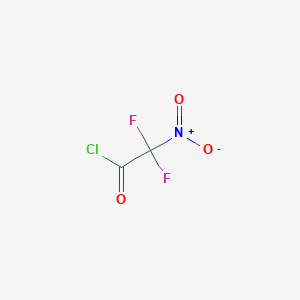
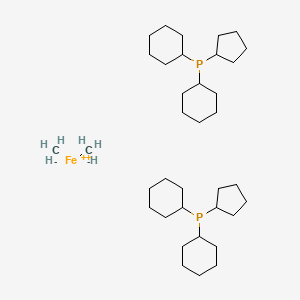
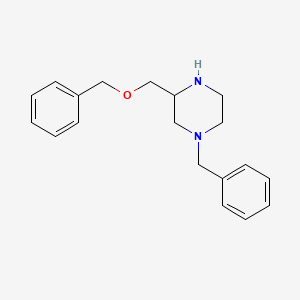
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
